An In-depth Technical Guide to 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine: A Scaffold of Emerging Interest in Medicinal Chemistry
An In-depth Technical Guide to 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine: A Scaffold of Emerging Interest in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine (CAS 425615-36-7), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes foundational knowledge of the imidazo[1,2-c]pyrimidine core and the impactful role of trifluoromethyl substituents. We will explore its chemical properties, postulate synthetic pathways based on established methodologies for analogous structures, and discuss its prospective biological activities and applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this promising chemical entity.
Introduction: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones in the development of new pharmaceuticals.[1] Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered considerable attention due to its diverse pharmacological properties.[1][2] This fused heterocyclic system is a bioisostere of purine, allowing it to interact with a wide range of biological targets. The imidazo[1,2-a]pyrimidine nucleus is a key structural component in molecules exhibiting anxiolytic, anticonvulsant, anti-inflammatory, antiviral, and anticancer activities.[2][3]
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. The high electronegativity and lipophilicity of the -CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The combination of the privileged imidazo[1,2-c]pyrimidine core with a trifluoromethyl substituent at the 7-position, as seen in 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine, presents a molecule of considerable interest for the development of novel therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is fundamental for its application in drug discovery, including formulation and pharmacokinetic studies.
| Property | Value | Source |
| CAS Number | 425615-36-7 | Internal Database |
| Molecular Formula | C₇H₄F₃N₃ | Internal Database |
| Molecular Weight | 187.12 g/mol | Internal Database |
| IUPAC Name | 7-(trifluoromethyl)imidazo[1,2-c]pyrimidine | Internal Database |
| SMILES | C1=CN2C=NC(=C1)C(F)(F)F | Internal Database |
| InChI Key | YBQOWXUEINFDJO-UHFFFAOYSA-N | Internal Database |
Synthesis and Characterization: A Proposed Methodological Approach
Proposed Synthetic Pathway
A plausible synthetic route would involve the cyclocondensation of 2-amino-4-(trifluoromethyl)pyrimidine with a suitable two-carbon synthon, such as chloroacetaldehyde.
Caption: Proposed synthesis of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a representative example and would require optimization for the specific synthesis of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine.
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Reaction Setup: To a solution of 2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
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Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
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Purification: Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Potential Biological Activities and Therapeutic Applications
The imidazo[1,2-c]pyrimidine scaffold is associated with a broad range of biological activities. The introduction of the trifluoromethyl group is anticipated to modulate these activities and potentially introduce novel pharmacological properties.
Anticancer Potential
Derivatives of the closely related thiazolo[4,5-d]pyrimidine containing a trifluoromethyl group have demonstrated significant antiproliferative activity against various human cancer cell lines.[5] The trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and potentially increasing its interaction with intracellular targets. It is plausible that 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine could exhibit similar anticancer properties.
Anti-inflammatory and Kinase Inhibition
Imidazo[1,2-c]pyrimidine derivatives have been investigated as potent inhibitors of spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70 kDa (ZAP-70).[6] These non-receptor tyrosine kinases play crucial roles in the activation of B-cells and T-cells, making them attractive targets for the treatment of allergic disorders and autoimmune diseases.[6] The specific substitution pattern of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine may confer selectivity and potency for these or other kinases involved in inflammatory signaling pathways.
Antiviral and Antimicrobial Activity
The broader class of imidazo[1,2-a]pyrimidines has been reported to possess antiviral and antimicrobial properties.[2][3] Trifluoromethylated pyrimidine derivatives have also shown promising antifungal and antiviral activities.[7] This suggests that 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine could be a valuable scaffold for the development of new anti-infective agents.
Drug Discovery and Development Workflow
The integration of 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine into a drug discovery program would follow a standard workflow, from initial screening to preclinical development.
Caption: A typical drug discovery workflow.
Conclusion and Future Directions
While specific experimental data for 7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine is currently limited in publicly accessible literature, the foundational knowledge of its core scaffold and the influence of the trifluoromethyl group strongly suggests its potential as a valuable building block in medicinal chemistry. Future research should focus on the development and validation of efficient synthetic routes, followed by comprehensive biological screening to elucidate its pharmacological profile. The exploration of structure-activity relationships through the synthesis of related analogues will be crucial in unlocking the full therapeutic potential of this promising compound.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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